![molecular formula C6H12NNaO8S B582659 Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose CAS No. 157297-00-2](/img/structure/B582659.png)
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose
Overview
Description
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is a sulfonated derivative of D-galactose. This compound is known for its unique structural properties, which include a sulfonate group attached to the amino group at the second carbon of the galactose ring. It is commonly used in various scientific and industrial applications due to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose typically involves the sulfonation of 2-amino-2-deoxy-D-galactose. One common method includes the reaction of 2-amino-2-deoxy-D-galactose with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: Employed in studies of carbohydrate-protein interactions and as a probe for glycosylation pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in glycosylation and sulfonation processes.
Pathways Involved: The compound interferes with the glycolytic pathway by inhibiting hexokinase, leading to reduced glycolytic flux and accumulation of intermediates.
Comparison with Similar Compounds
Sodium 2-deoxy-2-(sulfonatoamino)-D-glucose: Similar structure but with a glucose backbone instead of galactose.
2-Deoxy-D-glucose: A glucose analog that lacks the hydroxyl group at the second carbon.
Uniqueness: Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is unique due to its specific sulfonation pattern and the presence of the galactose backbone, which imparts distinct chemical and biological properties compared to its glucose analogs.
Biological Activity
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is a sulfonated derivative of D-galactose, recognized for its diverse biological activities and potential applications in various scientific fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure with a sulfonate group attached to the amino group at the second carbon of the galactose ring. This modification enhances its reactivity and biological interactions compared to its non-sulfonated counterparts.
Key Characteristics:
- Molecular Formula: C6H11NNaO6S
- Molecular Weight: 228.22 g/mol
- CAS Number: 157297-00-2
The biological activity of this compound primarily involves its interaction with various molecular targets and pathways:
- Inhibition of Glycosylation: The compound interferes with glycosylation processes by inhibiting enzymes involved in carbohydrate metabolism, particularly hexokinase, which affects glycolytic flux and leads to the accumulation of metabolic intermediates.
- Interaction with Proteins: It acts as a probe for studying carbohydrate-protein interactions, providing insights into glycosylation pathways that are crucial for cellular functions.
Antiviral Properties
This compound has been investigated for its antiviral properties, particularly against influenza viruses. It inhibits the synthesis of viral glycoproteins such as hemagglutinin and neuraminidase by blocking glycosylation pathways, thereby reducing viral replication .
Anticoagulant Activity
Similar to other sulfonated carbohydrates, this compound exhibits anticoagulant properties. It has been shown to interact with antithrombin III (ATIII), enhancing its ability to inhibit Factor Xa, which is critical in the blood coagulation cascade. This mechanism is similar to that observed in fondaparinux, a clinically used anticoagulant .
Case Studies and Experimental Data
- Study on Glycosylation Inhibition:
- Antiviral Efficacy:
- Anticoagulant Efficacy:
Comparative Analysis with Similar Compounds
Compound Name | Structural Differences | Biological Activity |
---|---|---|
Sodium 2-deoxy-2-(sulfonatoamino)-D-glucose | Glucose backbone | Anticoagulant; less effective than galactose derivative |
2-Deoxy-D-galactose | Lacks sulfonate group | Inhibits glycoprotein synthesis in viruses |
Fondaparinux | Different sugar structure | Selective Factor Xa inhibitor; clinically used |
Properties
IUPAC Name |
sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBTPAPJHFBJM-BMZZJELJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746633 | |
Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157297-00-2 | |
Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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